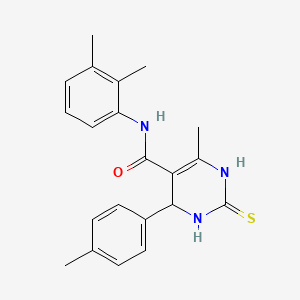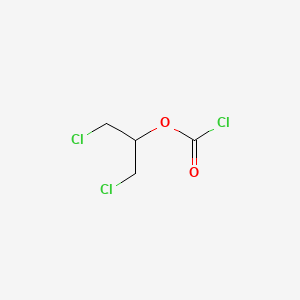![molecular formula C18H24N4O3 B2613792 N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide CAS No. 1333878-56-0](/img/structure/B2613792.png)
N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a hydroxyacetamido group, and a phenylamino group, making it a molecule of interest for its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide typically involves multiple steps:
Formation of the Cyanocyclohexyl Group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to introduce the cyano group.
Introduction of the Hydroxyacetamido Group: This step involves the acylation of a phenylamine derivative with chloroacetyl chloride, followed by hydrolysis to yield the hydroxyacetamido group.
Coupling Reaction: The final step involves coupling the intermediate compounds through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyacetamido group can undergo oxidation to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes, making it useful in drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The presence of the hydroxyacetamido group suggests potential activity as an enzyme inhibitor, which could be relevant in the treatment of diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}acetamide
- N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}butanamide
Uniqueness
Compared to similar compounds, N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide may offer unique reactivity due to the specific positioning of its functional groups
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-[(2-hydroxyacetyl)amino]anilino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-13(17(25)22-18(12-19)8-3-2-4-9-18)20-14-6-5-7-15(10-14)21-16(24)11-23/h5-7,10,13,20,23H,2-4,8-9,11H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJVRMKPFBIGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)NC2=CC(=CC=C2)NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2613712.png)

![N-(3,4-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2613714.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2613717.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2613718.png)


![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2613724.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-fluorobenzamide](/img/structure/B2613725.png)
![2-{4-[(1,3-Benzoxazol-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2613728.png)


![2-(2-(4-Methoxyphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2613731.png)
